Ammelide

Description

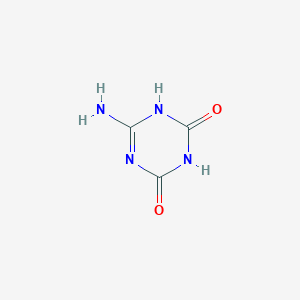

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1H-1,3,5-triazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c4-1-5-2(8)7-3(9)6-1/h(H4,4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKUZVBSHIWEFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=O)NC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10214757 | |

| Record name | Ammelide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645-93-2, 167613-80-1 | |

| Record name | Ammelide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammelide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMMELIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ammelide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1,3,5-triazine-2,4(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 167613-80-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMELIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J604QC4098 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Ammelide

This guide provides a comprehensive technical overview of ammelide (C₃H₄N₄O₂), a heterocyclic organic compound of significant interest in synthetic chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the core structural features, synthesis, characterization, and reactivity of ammelide, grounding all claims in authoritative scientific literature.

Introduction to Ammelide

Ammelide, systematically named 6-Amino-1,3,5-triazine-2,4-diol, is a derivative of 1,3,5-triazine.[1][2] It is structurally related to melamine and is a key intermediate in the stepwise hydrolysis of melamine to cyanuric acid.[3] Specifically, ammelide is the hydrolysis product of ammeline.[1][4][5] As a white, crystalline powder, it exhibits limited solubility in water but is soluble in concentrated mineral acids and alkalis.[1][6] Its unique chemical architecture, featuring both amino and dihydroxy functional groups on a triazine core, makes it a valuable precursor in the synthesis of various materials, including flame retardants, polymers, and agrochemicals.[6][7]

Molecular Structure and Tautomerism

The fundamental structure of ammelide consists of a six-membered triazine ring composed of alternating carbon and nitrogen atoms.[6] Its molecular formula is C₃H₄N₄O₂ with a molecular weight of approximately 128.09 g/mol .[1][2][8]

A critical feature of ammelide's structure is tautomerism—the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. Ammelide primarily exhibits keto-enol tautomerism, existing in equilibrium between the diol form (6-amino-1,3,5-triazine-2,4-diol) and the more stable dione form (6-amino-1,3,5-triazine-2,4(1H,3H)-dione). X-ray crystallography studies have provided unambiguous evidence that the dione tautomer is the preferred form in the solid state.[3][9]

Caption: Chemical structure of the predominant dione tautomer of ammelide.

The presence of both hydrogen bond donors (N-H and -NH₂) and acceptors (C=O and ring nitrogens) allows ammelide to form extensive hydrogen bonding networks, contributing to its high thermal stability.[3]

Caption: Keto-enol tautomerism of ammelide.

Synthesis of Ammelide

Ammelide can be synthesized through several pathways, reflecting its position as a hydrolysis intermediate of melamine.[6]

Key Synthetic Routes:

-

Hydrolysis of Ammeline: The most direct route is the further hydrolysis of ammeline, for example, by boiling it with a dilute alkali.[4][5]

-

Thermal Decomposition of Melamine: Controlled heating of melamine can produce ammelide among other triazine compounds.[6]

-

From Dicyandiamide: It can be obtained by heating dicyandiamide with aqueous ammonia at elevated temperatures (160–170 °C).[1]

-

From Urea Precursors: Theoretical studies suggest pathways for ammelide formation from urea and its derivatives like biuret under prebiotic conditions.[10][11]

Experimental Protocol: Synthesis via Ammeline Hydrolysis

This protocol describes a representative lab-scale synthesis of ammelide from ammeline.

Step 1: Reaction Setup

-

In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 10 g of ammeline in 100 mL of 5% sodium hydroxide (NaOH) solution.

-

Add a magnetic stir bar to the flask.

Step 2: Reflux

-

Heat the mixture to boiling with continuous stirring.

-

Maintain a gentle reflux for 4-6 hours. The suspension should gradually change in consistency.

Step 3: Neutralization and Precipitation

-

Allow the reaction mixture to cool to room temperature.

-

Slowly add dilute hydrochloric acid (HCl) dropwise while stirring until the solution is neutralized to a pH of ~6-7.

-

A white precipitate of ammelide will form.

Step 4: Isolation and Purification

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with two portions of cold deionized water (2x 20 mL) to remove residual salts.

-

Further wash the product with a small portion of ethanol.

-

Dry the purified ammelide in a vacuum oven at 80 °C to a constant weight.

Caption: Workflow for the synthesis of ammelide via hydrolysis of ammeline.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of synthesized ammelide.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 645-93-2 | [1][2][8] |

| Molecular Formula | C₃H₄N₄O₂ | [2][6][8] |

| Molecular Weight | 128.09 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1][6] |

| Solubility | Insoluble in water; Soluble in concentrated mineral acids, alkalis, ammonia | [1] |

| Decomposition | Decomposes at 170 °C with water to form CO₂ and NH₃ | [1] |

Spectroscopic Data

Spectroscopic methods provide the structural fingerprint of the ammelide molecule.

| Technique | Key Observations |

| IR Spectroscopy | Characteristic peaks include strong C=O stretching vibrations (around 1700-1750 cm⁻¹), N-H stretching (around 3100-3400 cm⁻¹), and C-N stretching within the triazine ring.[8][12][13] |

| Mass Spectrometry (EI) | The mass spectrum shows a molecular ion peak (M⁺) at m/z = 128, corresponding to the molecular weight of ammelide.[8][13] Fragmentation patterns are consistent with the triazine ring structure. |

| LC-MS/MS | This technique is widely used for the sensitive detection of ammelide in complex matrices like infant formula and milk products.[14][15][16] Specific parent-daughter ion transitions are monitored for quantification. |

Chemical Reactivity and Applications

Ammelide's reactivity is dictated by its functional groups: the amino group and the amide-like structure within the ring.

Reactivity Profile:

-

Amphoteric Nature: It can form salts with both strong acids and strong bases.[1]

-

Oxidation: Treatment with oxidizing agents or boiling with acids can convert ammelide into cyanuric acid.[1]

-

Hydrolysis: As a hydrolysis intermediate, it is part of a reaction series. Under forcing conditions, it hydrolyzes further.

Caption: Hydrolysis pathway from melamine to cyanuric acid, featuring ammelide.

Applications:

-

Chemical Intermediate: It is primarily used as an intermediate in the synthesis of flame retardants, cross-linking agents for polymers, and specialty resins.[6]

-

Agrochemicals: Ammelide serves as a precursor in the preparation of certain herbicides and fungicides.[6][7]

-

Analytical Standard: Due to its presence as an impurity or degradation product of melamine, purified ammelide is used as an analytical reference standard for chromatography-based detection methods in food safety.

-

Emerging Research: It is being explored for its potential in synthesizing new pharmaceutical compounds and for creating advanced polymers with enhanced thermal stability.[7]

References

- AMMELIDE 645-93-2 wiki. (n.d.). Google Vertex AI Search. Retrieved February 10, 2026.

-

Ammelide. (n.d.). In Wikipedia. Retrieved February 10, 2026, from [Link]

-

Prebiotic synthesis of triazines from urea: a theoretical study of free radical routes to melamine, ammeline, ammelide and cyanuric acid. (n.d.). Royal Society of Chemistry. Retrieved February 10, 2026, from [Link]

-

Ammeline. (n.d.). In Wikipedia. Retrieved February 10, 2026, from [Link]

-

6-Amino-1,3,5-triazine-2,4(1H,3H)-dione. (n.d.). NIST Chemistry WebBook. Retrieved February 10, 2026, from [Link]

-

Ammelide | C3H4N4O2. (n.d.). PubChem, National Institutes of Health. Retrieved February 10, 2026, from [Link]

-

Ammeline. (n.d.). chemeurope.com. Retrieved February 10, 2026, from [Link]

-

Stepwise hydrolysis of melamine (a) over ammeline (b) and ammelide (c) towards cyanuric acid (d). (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Chemical structures of melamine, ammeline, ammelide, and cyanuric acid. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Chemical structures of a. melamine, b. ammeline, c. ammelide and d. cyanuric acid. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Illustration of the prevalent tautomeric form in the solid of cyanuric acid and melamine. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

RSC Advances. (n.d.). Royal Society of Chemistry. Retrieved February 10, 2026, from [Link]

-

6-Amino-1,3,5-triazine-2,4(1H,3H)-dione Mass Spectrum. (n.d.). NIST Chemistry WebBook. Retrieved February 10, 2026, from [Link]

-

Determination of melamine, ammeline, ammelide and cyanuric acid in infant formula purchased in Canada by liquid chromatography-tandem mass spectrometry. (2010). Food Additives & Contaminants: Part A, 27(7), 921-929. [Link]

-

Melamine, Cyanuric Acid, Ammeline, and Ammelide Analysis by Gas Chromatography / Mass Spectrometry. (n.d.). Restek. Retrieved February 10, 2026, from [Link]

-

Determination of melamine, ammeline, ammelide and cyanuric acid in infant formula purchased in Canada by liquid chromatography-tandem mass spectrometry. (2010). PubMed. Retrieved February 10, 2026, from [Link]

-

Analysis of Melamine and Cyanuric Acid by Liquid Chromatography with Diode Array Detection and Tandem Mass Spectrometry. (2009). DigitalCommons@UMaine. Retrieved February 10, 2026, from [Link]

-

Simultaneous determination of melamine, ammelide, ammeline, and cyanuric acid in milk and milk products by gas chromatography-tandem mass spectrometry. (2009). PubMed. Retrieved February 10, 2026, from [Link]

Sources

- 1. Ammelide - Wikipedia [en.wikipedia.org]

- 2. Ammelide | CAS 645-93-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Ammeline - Wikipedia [en.wikipedia.org]

- 5. Ammeline [chemeurope.com]

- 6. guidechem.com [guidechem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 6-Amino-1,3,5-triazine-2,4(1H,3H)-dione [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. Prebiotic synthesis of triazines from urea: a theoretical study of free radical routes to melamine, ammeline, ammelide and cyanuric acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. AMMELIDE(645-93-2) IR Spectrum [chemicalbook.com]

- 13. 6-Amino-1,3,5-triazine-2,4(1H,3H)-dione [webbook.nist.gov]

- 14. Determination of melamine, ammeline, ammelide and cyanuric acid in infant formula purchased in Canada by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of melamine, ammeline, ammelide and cyanuric acid in infant formula purchased in Canada by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Simultaneous determination of melamine, ammelide, ammeline, and cyanuric acid in milk and milk products by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thermal Decomposition of Ammelide: A Comprehensive Technical Guide for Researchers

Introduction to Ammelide and its Significance

Ammelide (6-amino-1,3,5-triazine-2,4(1H,3H)-dione) is a key intermediate in the thermal and hydrolytic degradation pathways of melamine, a compound of significant industrial importance.[1][2] Understanding the thermal behavior of ammelide is crucial for researchers in materials science, environmental science, and drug development, as its formation and subsequent decomposition can impact the stability, safety, and environmental fate of melamine-based products. This guide provides an in-depth technical overview of the thermal decomposition products of ammelide, synthesizing available experimental data with theoretical insights to offer a comprehensive resource for professionals in the field.

While ammelide is recognized as a step in the hydrolytic degradation of melamine to cyanuric acid, its behavior under thermal stress is a complex process that dictates the formation of various gaseous and solid-state products.[3][4] This document will elucidate the current understanding of these transformations, detail the analytical methodologies employed for their study, and present a postulated framework for the thermal decomposition of ammelide.

Thermal Stability of Ammelide: A Thermogravimetric Perspective

The thermal stability of ammelide is considerable, with complete decomposition requiring temperatures approaching 700°C.[5] Thermogravimetric analysis (TGA) is a primary tool for assessing this stability, revealing a multi-stage decomposition process. While a detailed, publicly available TGA curve of pure ammelide with corresponding evolved gas analysis is not extensively documented, existing data on related compounds allows for an informed interpretation of its likely thermal behavior.

A significant decomposition event for ammelide is its conversion to cyanuric acid. This transformation, while achievable through hydrolysis with acids or alkalis, also occurs under thermal duress.[4] One notable observation is the decomposition of ammelide at 170°C in the presence of water, yielding carbon dioxide and ammonia, indicating a hydrolytic decomposition pathway at a relatively lower temperature.[6] However, in an inert atmosphere, the pyrolysis of ammelide is expected to proceed through a different, higher-temperature mechanism.

The Postulated Thermal Decomposition Pathway of Ammelide

Based on the known chemistry of s-triazine compounds and the available literature, a multi-step thermal decomposition pathway for ammelide in an inert atmosphere can be proposed. This pathway likely involves deamination, condensation reactions, and eventual fragmentation of the triazine ring at very high temperatures.

Step 1: Deamination and Formation of Cyanuric Acid

The initial and most recognized step in the thermal decomposition of ammelide is the loss of its amino group to form cyanuric acid. This reaction is analogous to the hydrolytic conversion and is a key transformation in the degradation of amino-substituted triazines.

Reaction: C₃H₄N₄O₂ (Ammelide) → C₃H₃N₃O₃ (Cyanuric Acid) + NH₃ (Ammonia)

This deamination step is a critical juncture, leading to the formation of a more thermally stable intermediate, cyanuric acid. The ammonia evolved is a primary gaseous product at this stage.

Step 2: Decomposition of Cyanuric Acid and Isocyanic Acid Formation

Upon further heating, cyanuric acid itself is not stable and undergoes decomposition. It is in equilibrium with its tautomer, isocyanic acid (HNCO), a highly reactive species.

Reaction: C₃H₃N₃O₃ (Cyanuric Acid) ⇌ 3 HNCO (Isocyanic Acid)

The formation of isocyanic acid is a pivotal event, as it can readily sublime and is a precursor to a variety of secondary reactions and gaseous products.

Step 3: High-Temperature Fragmentation

At temperatures exceeding 600-700°C, the triazine ring structure is expected to undergo significant fragmentation. The decomposition of isocyanic acid and any remaining triazine structures will lead to the formation of smaller, stable gaseous molecules.

Potential Products:

-

Carbon dioxide (CO₂)

-

Carbon monoxide (CO)

-

Nitrogen (N₂)

-

Water (H₂O) (if oxygen is present or from residual moisture)

-

Ammonia (NH₃) (from secondary reactions)

The exact distribution of these products will depend on the experimental conditions, including the heating rate and the composition of the atmosphere.

Experimental Methodologies for Studying Ammelide Decomposition

A thorough understanding of the thermal decomposition of ammelide necessitates the use of advanced analytical techniques capable of identifying both solid and gaseous products in real-time.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

TGA-MS is the cornerstone technique for this type of investigation. It provides quantitative data on mass loss as a function of temperature, while the coupled mass spectrometer identifies the chemical composition of the evolved gases at each stage of decomposition.

Experimental Protocol: TGA-MS Analysis of Ammelide

-

Sample Preparation: A small, precisely weighed sample of pure ammelide (typically 1-5 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

The TGA is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to ensure an oxygen-free environment.

-

The heated transfer line to the mass spectrometer is maintained at a temperature sufficient to prevent condensation of the evolved gases (typically 200-250°C).

-

-

Thermal Program:

-

The sample is heated from ambient temperature to a final temperature of at least 800°C to ensure complete decomposition.

-

A linear heating rate, typically between 10°C/min and 20°C/min, is applied.

-

-

Data Acquisition:

-

The TGA records the sample mass as a function of temperature and time.

-

The mass spectrometer is set to scan a relevant mass-to-charge ratio (m/z) range (e.g., 10-200 amu) to detect the expected decomposition products (e.g., m/z 17 for NH₃, 43 for HNCO, 44 for CO₂).

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is another powerful technique that provides detailed separation and identification of volatile and semi-volatile decomposition products. The sample is rapidly heated to a specific temperature in the pyrolyzer, and the resulting fragments are separated by gas chromatography before being identified by mass spectrometry. This method is particularly useful for identifying more complex organic fragments that may not be easily resolved by TGA-MS alone.

Summary of Thermal Decomposition Products

The following table summarizes the expected products of ammelide's thermal decomposition at different temperature regimes, based on the postulated pathway.

| Temperature Range | Solid Residue | Primary Gaseous Products |

| Initial Decomposition | Cyanuric Acid | Ammonia (NH₃) |

| Intermediate Decomposition | Depolymerizing Residue | Isocyanic Acid (HNCO) |

| High-Temperature Fragmentation | Carbonaceous Residue (at very high temperatures) | Carbon Dioxide (CO₂), Carbon Monoxide (CO), Nitrogen (N₂), Ammonia (NH₃) |

Visualizing the Decomposition Pathway and Experimental Workflow

To further clarify the processes described, the following diagrams illustrate the postulated thermal decomposition pathway of ammelide and a typical experimental workflow for its analysis.

Caption: Postulated thermal decomposition pathway of ammelide.

Caption: Experimental workflow for TGA-MS analysis of ammelide.

Conclusion and Future Directions

The thermal decomposition of ammelide is a complex process that is integral to understanding the high-temperature chemistry of melamine and related s-triazine compounds. The primary pathway involves deamination to cyanuric acid, followed by tautomerization to isocyanic acid and subsequent fragmentation into smaller gaseous molecules at elevated temperatures. While this guide provides a comprehensive overview based on current knowledge, further research employing advanced analytical techniques like TGA-MS and Py-GC-MS on pure ammelide is necessary to fully elucidate the intricate details of its decomposition mechanism, including the precise temperature ranges for each step and the quantitative distribution of its decomposition products. Such studies will be invaluable for the development of more stable materials and a deeper understanding of the environmental impact of s-triazine compounds.

References

-

Cook, A. M., & Hütter, R. (1982). The degradative pathway of the s-triazine melamine. Biochemical Journal, 208(3), 679–684. [Link]

-

Jiang, S., et al. (2017). TGA profiles for urea, biuret, CYA, ammelide, ammeline and melamine. ResearchGate. [Link]

-

Bann, B., & Miller, S. A. (1958). Melamines and derivatives of melamine. Chemical Reviews, 58(1), 131–172. [Link]

-

Juch, M., et al. (2024). Molecular structures of melamine's (a) pyrolysis products melam (b), melem (c) and melon (d) as well as hydrolysis products ammeline (e), ammelide (f) and cyanuric acid (g). ResearchGate. [Link]

-

Yang, C., et al. (2024). Efficient decomposition of a melamine–formaldehyde foam into melamine via selective disconnection of bonds. Green Chemistry. [Link]

-

Bann, B., & Miller, S. A. (1958). Melamines and derivatives of melamine. Chemical Reviews, 58(1), 131–172. As cited by chemeurope.com. [Link]

- US Patent 3,325,493A. Process for producing cyanuric acid from melamine purification waste mother liquor.

-

Cook, A. M., & Hütter, R. (1982). The degradative pathway of the s-triazine melamine. The steps to ring cleavage. PubMed. [Link]

-

Ammelide. chemeurope.com. [Link]

Sources

Overcoming the Solubility Paradox of Ammelide: A Technical Guide to Solvent Systems and Purification

Executive Summary

Ammelide (6-amino-2,4-dihydroxy-1,3,5-triazine) represents a classic "brick wall" challenge in organic process chemistry. As a hydrolysis product of melamine, its utility in drug development and impurity profiling is frequently hampered by its negligible solubility in traditional organic solvents (alcohols, chlorinated hydrocarbons, ketones).

This guide moves beyond standard solubility tables—which typically list ammelide simply as "insoluble"—to provide a mechanistic understanding of why this resistance occurs and how to overcome it. We present field-proven solvent systems, specifically the Diethylamine (DEA)/Water/Acetonitrile ternary system, and detail thermodynamic strategies for purification and analysis.

Molecular Architecture & The Solubility Mechanism

To dissolve ammelide, one must overcome its exceptional crystal lattice energy. Ammelide exhibits complex tautomerism, existing in equilibrium between lactam (keto) and lactim (enol) forms. In the solid state, the lactam form dominates, creating a dense, intermolecular hydrogen-bonding network that acts like a "molecular zipper," resisting solvent penetration.

Tautomeric Equilibrium & H-Bonding

The triazine ring provides three potential H-bond acceptors (ring nitrogens) and multiple donors (-NH2, -OH/-NH). Standard organic solvents (e.g., Methanol, Acetone) lack the proton-donating/accepting power to disrupt this network.

Figure 1: Tautomeric forms of ammelide. The strong intermolecular forces in the Lactam form prevent dissolution in non-reactive organic solvents.

Solvent Screening & Quantitative Strategy

Standard "like dissolves like" rules fail for ammelide because its Hansen Solubility Parameters (HSP)—specifically the Hydrogen Bonding (

Solvent Performance Matrix

The following table summarizes the solubility behavior of ammelide across various solvent classes.

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Protic Polar | Methanol, Ethanol, Water | Insoluble / Very Poor | Solvent self-association competes with solute-solvent interaction. |

| Aprotic Polar | DMSO, DMF | Slightly Soluble | High dipole moment allows partial interaction, but often requires heat (>80°C). |

| Non-Polar | Hexane, Toluene, DCM | Insoluble | |

| Reactive Basic | Diethylamine (DEA) / Water | High Solubility | Deprotonation mechanism. Converts ammelide to ammelide anion, breaking lattice. |

| Strong Acid | H₂SO₄, HCl | Soluble | Protonation of ring nitrogens creates soluble cationic species. |

The "Gold Standard" Ternary System

For analytical applications (HPLC, GC-MS prep) and extraction, a ternary mixture is the industry standard for maximizing recovery:

Composition: Acetonitrile : Water : Diethylamine (50 : 40 : 10 v/v/v)[1][2][3]

-

Diethylamine (DEA): Acts as a base to deprotonate the hydroxyl groups (pKa ~9-10), ionizing the molecule.

-

Water: Solvates the resulting ionic species.

-

Acetonitrile: Reduces viscosity and surface tension, allowing penetration into solid matrices (e.g., food or biological samples) and ensuring compatibility with reverse-phase chromatography.

Experimental Protocols

Protocol A: Preparation of High-Concentration Analytical Standards

Target Audience: Analytical Chemists (HPLC/MS)

Objective: Create a stable 1.0 mg/mL stock solution of ammelide.

-

Solvent Preparation: Prepare a mixture of Water:Diethylamine (80:20 v/v) . Note: The high water content is crucial for the salt form stability.

-

Weighing: Accurately weigh 10.0 mg of Ammelide standard into a 20 mL scintillation vial.

-

Dissolution: Add 10.0 mL of the Water:DEA solvent.

-

Agitation: Sonicate for 10–15 minutes at room temperature. The solution should become clear and colorless.

-

Troubleshooting: If particles remain, warm gently to 40°C. Do not boil, as DEA is volatile.

-

-

Storage: Store at 4°C. Stable for ~1 month.

-

Dilution: For working standards, dilute with Acetonitrile:Water (90:10) to match initial HPLC mobile phase conditions, ensuring the final pH remains basic enough to prevent precipitation.

Protocol B: Purification via pH-Swing Recrystallization

Target Audience: Process Chemists

Objective: Purify crude ammelide without using large volumes of toxic organic solvents.

-

Dissolution (Acidic): Suspend crude ammelide in 20% H₂SO₄ (aq). Heat to 80°C until fully dissolved. The cationic form is highly soluble.

-

Filtration: Filter hot to remove insoluble mechanical impurities.

-

Precipitation (The Swing):

-

Slowly add 20% NaOH or NH₄OH while stirring vigorously.

-

Monitor pH.[4] Ammelide has an isoelectric point (pI) where solubility is lowest.

-

Target pH 6.0 – 7.0 .

-

-

Crystallization: Allow the slurry to cool to room temperature, then chill to 4°C.

-

Isolation: Filter the white precipitate.

-

Washing: Wash with cold water followed by acetone (to remove surface water).

-

Drying: Dry at 105°C to remove bound water.

Thermodynamic Modeling & Workflow

To predict solubility in novel systems, we must visualize the decision process. The following workflow illustrates the logical selection of solvent systems based on the intended application.

Figure 2: Decision tree for solvent selection based on experimental requirements.

Why Hansen Parameters (HSP) "Fail"

While HSP is powerful for polymers, ammelide's

References

-

FDA Laboratory Information Bulletin (LIB) 4423. "Melamine and Related Compounds." U.S. Food and Drug Administration. (2018). Describes the DEA/Water/ACN extraction method.

-

Miao, H., Fan, S., et al. "Simultaneous Determination of Melamine, Ammelide, Ammeline, and Cyanuric Acid in Milk and Milk Products by Gas Chromatography-tandem Mass Spectrometry."[3] Biomedical and Environmental Sciences, 22(2), 87-94. (2009).[5] Details solubility challenges and the DEA solvent system.

-

Tittlemier, S. A., et al. "Determination of melamine, ammeline, ammelide and cyanuric acid in infant formula purchased in Canada by liquid chromatography-tandem mass spectrometry." Food Additives & Contaminants: Part A, 26(12). (2009).[5] Validates the acetonitrile/water/DEA extraction workflow.

-

Bann, B., & Miller, S. A. "Melamines and derivatives of melamine."[6] Chemical Reviews, 58(1), 131-172.[6] (1958).[6] The foundational text on triazine chemistry and solubility properties.

-

PubChem Compound Summary. "Ammelide (CID 12584)."[6] National Library of Medicine.[7] Physical property data and chemical identifiers.

Sources

- 1. Simultaneous determination of melamine, ammelide, ammeline, and cyanuric acid in milk and milk products by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Laboratory Information Bulletin (LIB) 4423: Melamine and Related Compounds | FDA [fda.gov]

- 3. besjournal.com [besjournal.com]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. Determination of melamine, ammeline, ammelide and cyanuric acid in infant formula purchased in Canada by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ammelide - Wikipedia [en.wikipedia.org]

- 7. Ammelide | C3H4N4O2 | CID 12584 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity GC-MS Analysis of Ammelide via BSTFA Derivatization

Executive Summary

Ammelide (6-amino-2,4-dihydroxy-1,3,5-triazine) is a hydrolysis product of melamine. Unlike melamine, ammelide possesses significant acidic character due to its two hydroxyl groups, leading to poor solubility in organic solvents and high polarity. These physicochemical properties render native ammelide unsuitable for Gas Chromatography (GC).

This guide details a robust protocol for the Silylation of Ammelide using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Critical to this workflow is the use of a specialized ternary extraction solvent (Diethylamine/Water/Acetonitrile) to dissociate melamine-cyanurate complexes and solubilize ammelide prior to derivatization.[1]

Scientific Foundation & Mechanism

The Challenge: Tautomerism and Polarity

Ammelide exists in a tautomeric equilibrium between its lactam (keto) and lactim (enol) forms. For GC-MS analysis, we must lock the molecule into a volatile, non-polar state. The presence of active hydrogens on the amine (-NH2) and hydroxyl (-OH) groups leads to strong intermolecular hydrogen bonding, resulting in thermal instability and non-volatility.

The Solution: Silylation Mechanism

We utilize BSTFA as the silylating agent.[2][3] It replaces the active protons with Trimethylsilyl (TMS) groups [-Si(CH3)3].[3]

-

Reagent: BSTFA acts as the donor of the TMS group.[2]

-

Catalyst: TMCS (1%) increases the donor power of the silylating reagent, essential for sterically hindered sites on the triazine ring.

-

Solvent: Pyridine is used as the reaction medium; it acts as an acid scavenger and facilitates the nucleophilic attack on the silicon atom.

The reaction converts polar Ammelide into Tris(trimethylsilyl)-Ammelide , which is volatile and thermally stable.

Reaction Pathway Diagram

The following diagram illustrates the conversion of Ammelide to its TMS-derivative.

Figure 1: Reaction mechanism showing the conversion of polar ammelide to the volatile Tris-TMS derivative.

Method Development: Critical Optimization

Extraction Solvent Selection

Standard organic solvents (Methanol, ACN) fail to extract ammelide efficiently from complex matrices (e.g., milk, plant protein) because ammelide often precipitates with cyanuric acid as an insoluble salt.

-

Optimal Solvent: 10:40:50 (v/v/v) Diethylamine (DEA) / Water / Acetonitrile.[1][4][5][6][7]

-

Mechanism: DEA is a strong base that dissociates the melamine-cyanuric acid crystal lattice and deprotonates the ammelide, dramatically increasing solubility.

Moisture Control (The "Kill Step")

Silylation reagents are hydrolytically unstable. Even trace moisture from the aqueous extraction step will quench the BSTFA, resulting in:

-

Loss of derivative (reversion to native ammelide).

-

Formation of Hexamethyldisiloxane (HMDS) peaks that obscure the chromatogram.

-

Protocol Requirement: The extract must be evaporated to absolute dryness before adding reagents.

Detailed Experimental Protocol

Reagents and Standards

-

Extraction Solvent: Mix 10 mL Diethylamine, 40 mL Water, and 50 mL Acetonitrile.[1][4][5][6][7][8]

-

Derivatization Reagent: BSTFA + 1% TMCS (Commercial grade, e.g., Sylon BFT).

-

Internal Standard (IS): 2,6-diamino-4-chloropyrimidine (DACP) or

-Melamine (preferred for MS). -

Reaction Solvent: Anhydrous Pyridine.

Step-by-Step Workflow

Figure 2: End-to-end analytical workflow emphasizing the critical drying step.

Protocol Description

-

Extraction: Weigh 0.5 g of sample into a 50 mL centrifuge tube. Add 20 mL of Extraction Solvent.[1][8][9] Vortex and sonicate for 30 minutes.

-

Clarification: Centrifuge at >5000 x g for 10 minutes. Filter supernatant through a 0.45 µm nylon filter.[1][9]

-

Drying: Transfer 200 µL of filtrate to a GC vial. Evaporate to dryness under a stream of nitrogen at 70°C.

-

Checkpoint: Ensure no visible droplets remain.

-

-

Reagent Addition:

-

Reaction: Cap vial tightly. Vortex. Incubate at 70°C for 45 minutes.

-

Analysis: Cool to room temperature and inject within 4 hours.

GC-MS Acquisition Parameters

Instrument Configuration

System: Agilent 7890/5977 or equivalent Single Quadrupole MS.

| Parameter | Setting | Rationale |

| Inlet | Splitless, 280°C | High temp ensures rapid vaporization of high-boiling derivatives. |

| Liner | Single taper with wool (deactivated) | Wool traps non-volatile matrix residue; deactivation prevents analyte adsorption. |

| Column | Rxi-5Sil MS (30m x 0.25mm x 0.25µm) | Low-bleed, 5% phenyl phase provides selectivity for triazines. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Maintains separation efficiency during temperature ramp.[1] |

| Oven Program | 100°C (1 min) → 10°C/min → 210°C → 30°C/min → 300°C (3 min) | Slow ramp allows separation of ammelide from ammeline and melamine. |

| Transfer Line | 290°C | Prevents condensation of derivatives before MS source. |

MS SIM Parameters (Selected Ion Monitoring)

Using SIM improves sensitivity and reduces matrix interference.

| Analyte | Ret Time (approx) | Quant Ion ( | Qual Ion 1 ( | Qual Ion 2 ( |

| Ammelide-TMS | 11.1 min | 344 | 329 | 345 |

| Melamine-TMS | 12.3 min | 327 | 342 | 171 |

| Ammeline-TMS | 11.8 min | 328 | 343 | 99 |

| Cyanuric Acid-TMS | 10.3 min | 345 | 330 | 188 |

| DACP-TMS (IS) | 14.5 min | 316 | 331 | 332 |

Note: Retention times must be validated on your specific column.

Quality Control & Troubleshooting

Linearity and Limits

-

Linearity: The method typically demonstrates linearity from 0.5 µg/g to 50 µg/g (R² > 0.995).

-

LOQ: 2.5 µg/g (standard FDA limit), extendable to 0.25 µg/g with Triple Quadrupole (GC-MS/MS).

Common Failure Modes

-

Low Response/Tailing Peaks: Usually indicates moisture in the system or "active spots" in the liner.

-

Fix: Change the liner and cut 10cm from the column guard. Ensure the evaporation step (Step 3) left the sample completely dry.

-

-

Incomplete Derivatization: Presence of peaks with M-72 mass (mono- or di-TMS derivatives instead of tri-TMS).

-

Fix: Ensure reagents are fresh (BSTFA degrades once opened). Increase incubation time to 60 mins.

-

-

Precipitate in Vial:

-

Fix: The reaction byproducts (ammonium salts) may precipitate. Transfer the clear supernatant to a new vial insert before injection to avoid clogging the needle.

-

References

-

FDA Laboratory Information Bulletin (LIB) 4423. (2008).[1][4][8] GC-MS Screen for the Presence of Melamine, Ammeline, Ammelide, and Cyanuric Acid.[1][4][5][6][7][8][10][11] U.S. Food and Drug Administration.[1][4][7][8][10][11]

-

Limm, W., et al. (2008).[4] Determination of Melamine and Cyanuric Acid Residues in Infant Formula using LC-MS/MS. FDA LIB 4421. (Contextual reference for extraction chemistry).

-

Sigma-Aldrich Technical Bulletin. Derivatization Reagents for Gas Chromatography: BSTFA.[2]

-

Miao, H., et al. (2010).[5] Simultaneous determination of melamine, ammelide, ammeline, and cyanuric acid in milk and milk products by gas chromatography-tandem mass spectrometry.[6] Biomedical and Environmental Sciences.

Sources

- 1. hpst.cz [hpst.cz]

- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. gcms.cz [gcms.cz]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous determination of melamine, ammelide, ammeline, and cyanuric acid in milk and milk products by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. besjournal.com [besjournal.com]

- 8. Melamine Analysis via GC-MS [sigmaaldrich.cn]

- 9. thamesrestek.co.uk [thamesrestek.co.uk]

- 10. fda.gov [fda.gov]

- 11. Melamine | FDA [fda.gov]

Application Note: Ammelide as an Analytical Reference Standard

Protocol Series: AN-CHM-044 | Version 2.1

Executive Summary

Ammelide (6-amino-2,4-dihydroxy-1,3,5-triazine) is a critical heterocyclic impurity found in melamine and cyanuric acid matrices. Historically overlooked until the 2008 melamine milk scandal, it is now a regulated analyte in food safety and pharmaceutical raw material screening.

This guide addresses the primary analytical challenge of ammelide: its amphoteric nature and extreme polarity , which make traditional C18 reversed-phase chromatography ineffective and direct GC analysis impossible without derivatization.

Physicochemical Characterization

To successfully analyze ammelide, one must understand its behavior in solution. It exists in keto-enol tautomeric forms, significantly influencing its solubility and ionization.

The Hydrolysis Pathway

Ammelide is an intermediate degradation product. Understanding this pathway is vital for interpreting stability data and impurity profiles.

Figure 1: Stepwise hydrolysis of melamine to cyanuric acid.[9][10] Ammelide represents the di-hydroxy state.

Protocol A: LC-MS/MS Analysis (Preferred)

Context: Liquid Chromatography coupled with Tandem Mass Spectrometry is the gold standard for trace analysis (ppb levels) in biological fluids and food matrices. Challenge: Ammelide elutes in the void volume of C18 columns due to high polarity (LogP < -1). Solution: Hydrophilic Interaction Liquid Chromatography (HILIC).

Chromatographic Conditions

-

Column: Amide-functionalized HILIC column (e.g., BEH Amide, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Note: Low pH suppresses the acidic hydroxyl ionization, improving peak shape.

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 35°C.

Gradient Profile:

| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (Org) | Curve |

|---|---|---|---|

| 0.0 | 5 | 95 | Initial |

| 1.0 | 5 | 95 | Hold |

| 3.5 | 40 | 60 | Linear |

| 5.0 | 40 | 60 | Wash |

| 5.1 | 5 | 95 | Re-equilibrate |

| 8.0 | 5 | 95 | End |

Mass Spectrometry Parameters (ESI+)

Ammelide ionizes best in Positive Electrospray Ionization (ESI+) mode as the protonated molecule

| Parameter | Setting |

| Source Temp | 150°C |

| Desolvation Temp | 400°C |

| Capillary Voltage | 3.0 kV |

| Cone Voltage | 35 V |

MRM Transitions:

| Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (eV) |

|---|---|---|---|

| 129.1 | 86.1 | Quantifier | 22 |

| 129.1 | 43.1 | Qualifier | 30 |

Protocol B: GC-MS Analysis (FDA LIB 4423 Adapted)

Context: Required when LC-MS is unavailable or for confirming results using orthogonal separation. Challenge: Ammelide is non-volatile and decomposes before boiling. Solution: Silylation derivatization using BSTFA.

Sample Preparation & Extraction

Critical Step: Standard solvents (MeOH/ACN) yield poor recovery (<40%). You must use the FDA-recommended alkaline extraction solvent.

-

Extraction Solvent: Mix Diethylamine / Water / Acetonitrile (10 : 40 : 50 v/v/v).

-

Homogenization: Add 20 mL solvent to 0.5 g sample. Sonicate for 30 mins.

-

Clarification: Centrifuge at 5000 x g for 10 mins. Filter supernatant (0.45 µm nylon).[6][7]

-

Drying: Transfer 160 µL aliquot to a glass vial. Evaporate to complete dryness under

at 70°C.-

Warning: Any residual water will kill the derivatization reagent.

-

Derivatization Reaction[12]

-

Reconstitution: Add 200 µL Pyridine (anhydrous).

-

Reagent Addition: Add 200 µL BSTFA with 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

-

Internal Standard: Add 100 µL of 2,6-diamino-4-chloropyrimidine (DACP) in pyridine.

-

Incubation: Vortex and heat at 70°C for 45 minutes .

-

Injection: Inject directly into GC-MS.

GC-MS Parameters

-

Column: 5% Phenyl-arylene (e.g., DB-5MS), 30m x 0.25mm x 0.25µm.

-

Inlet: Splitless, 280°C.

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[7]

-

Oven Program:

-

100°C (hold 1 min)

-

Ramp 10°C/min to 210°C

-

Ramp 30°C/min to 300°C (hold 3 min)

-

-

Detection: SIM Mode. Monitor m/z 329 (Tri-TMS-Ammelide derivative).

Analytical Workflow Decision Tree

Figure 2: Decision matrix for selecting the appropriate analytical methodology based on sensitivity needs.

Quality Assurance & Validation

To ensure data integrity (E-E-A-T), the following controls are mandatory:

-

Internal Standards (IS):

-

Matrix-Matched Calibration:

-

Ammelide suffers from significant signal suppression in biological matrices. Do not use solvent-only calibration curves for quantitation in food/feed. Prepare standards in blank matrix extract.

-

-

System Suitability:

-

Tailing Factor: Must be < 1.5. (High tailing indicates secondary interactions; increase buffer strength).

-

Linearity:

over the range of 10–1000 ng/mL.

-

References

-

US Food and Drug Administration (FDA). (2008).[6][7] Laboratory Information Bulletin No. 4423: GC-MS Screen for the Presence of Melamine, Ammeline, Ammelide, and Cyanuric Acid. [Link][6][7][13]

-

World Health Organization (WHO). (2009). Toxicological and Health Aspects of Melamine and Cyanuric Acid. [Link]

-

Waters Corporation. (2008). Melamine, Ammeline, and Cyanuric Acid Analysis by UPLC-MS/MS. [Link]

-

PubChem. (n.d.). Ammelide Compound Summary.[2][9] National Library of Medicine. [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. chemimpex.com [chemimpex.com]

- 3. guidechem.com [guidechem.com]

- 4. Ammelide - Wikipedia [en.wikipedia.org]

- 5. 645-93-2 | CAS DataBase [m.chemicalbook.com]

- 6. thamesrestek.co.uk [thamesrestek.co.uk]

- 7. hpst.cz [hpst.cz]

- 8. fda.gov [fda.gov]

- 9. Ammeline - Wikipedia [en.wikipedia.org]

- 10. Ammeline [chemeurope.com]

- 11. besjournal.com [besjournal.com]

- 12. Simultaneous determination of melamine, ammelide, ammeline, and cyanuric acid in milk and milk products by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. gcms.cz [gcms.cz]

Application Notes & Protocols: Biocatalytic Synthesis of Ammelide from Melamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Case for Biocatalysis

Melamine (2,4,6-triamino-1,3,5-triazine) is a nitrogen-rich industrial chemical. Its biotransformation to ammelide (6-amino-1,3,5-triazine-2,4-diol) represents a key step in its environmental degradation and detoxification pathway.[1][2][3] Traditional chemical synthesis routes for ammelide can require harsh conditions, such as heating with concentrated acids.[4] Biocatalysis offers a compelling alternative, leveraging the high specificity and mild operating conditions of enzymes to achieve a green and efficient synthesis. This guide details the principles and protocols for the enzymatic conversion of melamine to ammelide, focusing on the use of melamine deaminase.

The core of this process is the enzyme melamine deaminase (EC 3.5.4.45) , also known by its gene name, TriA.[5][6] This enzyme catalyzes the sequential hydrolytic deamination of melamine, first to ammeline and subsequently to ammelide.[5][7][8] The overall reaction proceeds as follows:

-

Melamine + H₂O → Ammeline + NH₃

-

Ammeline + H₂O → Ammelide + NH₃

Notably, the first deamination step occurs at a significantly higher rate (over 10 times faster) than the second.[8] The final product, ammelide, does not appear to cause product inhibition, making this a robust system for synthesis.[8]

The Biocatalytic System: Melamine Deaminase

Mechanism of Action

Melamine deaminase belongs to the amidohydrolase superfamily.[9] It facilitates the stepwise hydrolytic displacement of amino groups from the s-triazine ring, producing ammeline as an intermediate and ammelide as the final product.[7][8] The enzyme shows high specificity for this deamination reaction and typically has no activity towards halo-substituted triazines like atrazine.[5][7] This specificity is remarkable, as melamine deaminase can be 98% identical to atrazine chlorohydrolase (AtzA) yet catalyze a completely different reaction.[7][8]

Caption: Enzymatic pathway for melamine conversion to ammelide.

Enzyme Sourcing and Preparation

Melamine deaminase has been identified and characterized from various bacteria, including Pseudomonas sp. strain NRRL B-12227 and Acidovorax citrulli.[5][7] For laboratory and industrial applications, the gene (triA) is often cloned and overexpressed in a host like Escherichia coli for more reliable and high-titer production.[7] The enzyme can be used in several forms:

-

Cell-Free Extract (CFE): The simplest preparation, involving cell lysis and removal of cell debris. It's suitable for initial studies but may have stability issues.

-

Purified Enzyme: Offers the cleanest system, removing interfering native enzymes, but adds a costly purification step.

-

Whole-Cell Biocatalyst: Uses intact microbial cells (either wild-type or recombinant) that express the enzyme. This approach protects the enzyme within its natural environment but can introduce mass transfer limitations.

-

Immobilized Enzyme: The enzyme is fixed onto a solid support. This dramatically improves stability, allows for easy separation from the reaction mixture, and facilitates continuous processing. Common immobilization techniques include adsorption, covalent binding, and entrapment.[10][11][12][13][14]

Experimental Protocols

The following protocols provide a framework for establishing a biocatalytic system for ammelide synthesis.

Protocol 1: Whole-Cell Biocatalysis Using Recombinant E. coli

This protocol is designed for a batch reaction using E. coli cells overexpressing melamine deaminase. It is cost-effective as it bypasses enzyme purification.

Rationale: Using whole cells is often preferred for initial scale-up as it protects the enzyme and eliminates the need for lysis and purification. A slightly alkaline pH of 9.5 and a temperature of 37°C are often optimal for melamine deaminase activity and stability.[9]

Materials:

-

E. coli cells expressing melamine deaminase (e.g., from a pBAD or pET vector system).

-

Melamine substrate.

-

Buffer: 100 mM Potassium Phosphate (K₂HPO₄) with 1 mM MgSO₄, pH 9.5.[9]

-

1 M NaOH and 1 M H₃PO₄ for pH adjustment.[9]

-

Shaking incubator or stirred-tank reactor.

-

Centrifuge.

-

HPLC system for analysis.

Procedure:

-

Cell Culture and Induction: Grow the recombinant E. coli strain in appropriate media (e.g., LB with antibiotic) at 37°C to an OD₆₀₀ of 0.6-0.8.[7] Induce protein expression according to the specific vector system (e.g., with IPTG or L-arabinose) and continue incubation for 4-6 hours at 30°C.

-

Cell Harvesting: Centrifuge the cell culture at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and wash the cell pellet with the reaction buffer.

-

Reaction Setup: Resuspend the cell pellet in the reaction buffer to a desired cell density (e.g., 10-50 g/L wet cell weight).

-

Substrate Addition: In a stirred reactor or baffled flask, add melamine. Due to melamine's low solubility, this will be a solid-to-solid reaction where the substrate dissolves as it is converted.[9] A starting concentration of 10 g/L is a reasonable starting point.[9]

-

Biocatalysis: Maintain the reaction at 37°C with constant stirring.[9] Monitor and maintain the pH at 9.5 using a pH-stat or periodic manual addition of NaOH/H₃PO₄.[9]

-

Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 18 hours), withdraw a sample from the reaction mixture.

-

Sample Preparation: Immediately centrifuge the sample to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 2: Immobilized Enzyme Biocatalysis

Immobilization enhances enzyme reusability and stability. Adsorption onto a hydrophobic support is a simple and effective method.

Rationale: Immobilization prevents enzyme washout in continuous systems and simplifies product purification. Chitosan, alginate, and synthetic polymers are common supports.[10] Covalent binding offers the strongest attachment, preventing leaching, while adsorption is simpler and gentler on the enzyme.[11][14]

Materials:

-

Purified or cell-free extract of melamine deaminase.

-

Support material (e.g., Chitosan beads, Amino-functionalized silica).

-

Glutaraldehyde solution (for covalent binding).

-

Reaction buffer (as in Protocol 1).

Procedure (Example using Covalent Binding to Chitosan):

-

Support Activation: Suspend chitosan beads in a buffer and add glutaraldehyde to a final concentration of 2.5% (v/v). Allow to react for 2 hours to activate the support. Wash thoroughly with buffer to remove excess glutaraldehyde.

-

Enzyme Immobilization: Add the enzyme solution (CFE or purified) to the activated chitosan beads. Incubate with gentle shaking for 4-6 hours at 4°C.

-

Washing: Decant the enzyme solution. Wash the beads repeatedly with buffer until no protein is detected in the wash solution (e.g., using a Bradford assay).

-

Biocatalytic Reaction: Use the immobilized enzyme beads in a packed-bed reactor for continuous flow or in a stirred-tank reactor for batch conversion, following the reaction conditions outlined in Protocol 1.

Protocol 3: HPLC Analysis of Melamine and Ammelide

Accurate quantification of substrate and product is critical for monitoring reaction kinetics and calculating conversion.

Rationale: High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying melamine and its derivatives.[15] A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often effective for these polar compounds, providing good separation and peak shape.[16] UV detection at 240 nm is suitable for these triazine compounds.[16]

HPLC System and Conditions:

| Parameter | Recommended Setting |

| Column | HILIC, 5µm, 4.6 x 250mm[16] |

| Mobile Phase | Acetonitrile:10mM Ammonium Acetate (95:5, v/v)[16] |

| Flow Rate | 1.0 mL/min[16] |

| Detection | UV at 240 nm[16] |

| Column Temp. | 30°C[16] |

| Injection Vol. | 10-20 µL |

Procedure:

-

Standard Preparation: Prepare stock solutions of melamine and ammelide of known concentrations in the mobile phase.

-

Calibration Curve: Create a series of dilutions from the stock solutions (e.g., 0.1, 1, 5, 10, 50 mg/L) to generate a standard curve.

-

Sample Analysis: Inject the filtered samples from the biocatalytic reaction onto the HPLC system.

-

Quantification: Identify peaks based on the retention times of the standards. Quantify the concentration of melamine and ammelide in the samples by comparing their peak areas to the standard curve.

Data Analysis and Expected Results

Calculations:

-

Conversion (%): [(Initial Melamine Conc. - Final Melamine Conc.) / Initial Melamine Conc.] * 100

-

Yield (%): (Moles of Ammelide Produced / Initial Moles of Melamine) * 100

Example Data: A typical batch reaction using a cell-free extract can achieve high conversion within 18 hours.[9]

| Time (h) | Melamine (%) | Ammeline (%) | Ammelide (%) | Conversion (%) |

| 0 | 100 | 0 | 0 | 0 |

| 5 | 15 | 75 | 10 | 85 |

| 18 | <1 | 20 | 79 | >99 |

Note: Data is illustrative, based on typical reaction profiles.

Caption: General workflow for biocatalytic ammelide synthesis.

References

- Process for the preparation of ammeline.

-

HPLC chromatogram of a standard of melamine, ammelide and ammeline... ResearchGate. [Link]

-

Seffernick, J. L., et al. (2001). Melamine Deaminase and Atrazine Chlorohydrolase: 98 Percent Identical but Functionally Different. Journal of Bacteriology, 183(8), 2405–2410. National Center for Biotechnology Information. [Link]

-

HPLC and UHPLC Methods for Melamine. Obrnuta faza. [Link]

-

Al-Qaim, F. F., & Yaa'cob, N. I. (2014). Identification and Determination of Melamine in Milk by High Performance Liquid Chromatography – UV Detector. Der Pharma Chemica, 6(1), 353-363. [Link]

-

HPLC Analysis of Melamine and Related Substances in Fertilisers. Chromatography Today. [Link]

-

EC 3.5.4.45 - ExplorEnz. The Enzyme Database. [Link]

-

Lin, M., et al. (2010). Simultaneous Determination of Melamine, Ammelide, Ammeline, and Cyanuric Acid in Milk and Milk Products by Gas Chromatography-tandem Mass Spectrometry. Biomedical and Environmental Sciences, 23(2), 99-105. [Link]

-

The known metabolic pathway in bacteria for transforming melamine to cyanuric acid. ResearchGate. [Link]

-

Iwasaki, A., et al. (2012). Biodegradation of melamine and its hydroxy derivatives by a bacterial consortium containing a novel Nocardioides species. Applied Microbiology and Biotechnology, 94(3), 805–815. [Link]

-

triA - Melamine deaminase - Paracidovorax citrulli (Acidovorax citrulli). UniProt. [Link]

-

Seffernick, J. L., et al. (2001). Melamine deaminase and atrazine chlorohydrolase: 98 percent identical but functionally different. Journal of Bacteriology, 183(8), 2405–2410. [Link]

-

The hydrolytic deamination of melamine to ammeline by TriA and the... ResearchGate. [Link]

-

Cook, A. M., & Hütter, R. (1984). The degradative pathway of the s-triazine melamine. Biochemical Journal, 220(1), 137-142. [Link]

-

Geng, C., et al. (2014). Characterization of a novel melamine-degrading bacterium isolated from a melamine-manufacturing factory in China. Applied Microbiology and Biotechnology, 98(7), 3187–3197. [Link]

-

Datta, S., Christena, L. R., & Rajaram, Y. R. S. (2013). Enzyme immobilization: an overview on techniques and support materials. 3 Biotech, 3(1), 1–9. [Link]

-

Stepwise hydrolysis of melamine (a) over ammeline (b) and ammelide (c) towards cyanuric acid (d). ResearchGate. [Link]

-

Powell, L. W. (1984). Developments in immobilized-enzyme technology. Biochemical Society Transactions, 12(3), 411-413. [Link]

-

Yabuno, Y., et al. (2013). Biodegradation of Melamine and Cyanuric Acid by a Newly-Isolated Microbacterium Strain. Journal of Ion Exchange, 24(2), 103-109. [Link]

-

Nguyen, L. T., & Kim, M. (2017). An Overview of Techniques in Enzyme Immobilization. Applied Science and Convergence Technology, 26(6), 157-163. [Link]

-

Basso, A., & Serban, S. (2019). A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. MDPI. [Link]

-

Tordini, F., & Vazquez-Mayagoitia, A. (2016). Prebiotic synthesis of triazines from urea: a theoretical study of free radical routes to melamine, ammeline, ammelide and cyanuric acid. Physical Chemistry Chemical Physics, 18(27), 18337–18345. [Link]

-

Iwasaki, A., et al. (2012). Biodegradation of melamine and its hydroxy derivatives by a bacterial consortium containing a novel Nocardioides species. Semantic Scholar. [Link]

-

Geng, C., et al. (2014). Characterization of a novel melamine-degrading bacterium isolated from a melamine-manufacturing factory in China. ResearchGate. [Link]

-

Ammelide. Wikipedia. [Link]

-

Tittlemier, S. A., et al. (2010). Determination of melamine, ammeline, ammelide and cyanuric acid in infant formula purchased in Canada by liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A, 27(6), 761–768. [Link]

Sources

- 1. Biodegradation of melamine and its hydroxy derivatives by a bacterial consortium containing a novel Nocardioides species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of a novel melamine-degrading bacterium isolated from a melamine-manufacturing factory in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Ammelide - Wikipedia [en.wikipedia.org]

- 5. enzyme-database.org [enzyme-database.org]

- 6. uniprot.org [uniprot.org]

- 7. Melamine Deaminase and Atrazine Chlorohydrolase: 98 Percent Identical but Functionally Different - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Melamine deaminase and atrazine chlorohydrolase: 98 percent identical but functionally different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EP3071701A1 - Process for the preparation of ammeline - Google Patents [patents.google.com]

- 10. Enzyme immobilization: an overview on techniques and support materials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are the common enzyme immobilization methods? | AAT Bioquest [aatbio.com]

- 12. nottingham.ac.uk [nottingham.ac.uk]

- 13. e-asct.org [e-asct.org]

- 14. mdpi.com [mdpi.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. obrnutafaza.hr [obrnutafaza.hr]

Ammelide as a Potential Corrosion Inhibitor: A Theoretical and Methodological Guide for Investigation

For distribution to: Researchers, scientists, and materials development professionals.

This document provides a comprehensive theoretical framework and a set of detailed experimental protocols for the investigation of ammelide as a novel corrosion inhibitor. While the fundamental principles of corrosion inhibition by organic molecules are well-established, the specific application and mechanistic action of ammelide have yet to be extensively explored. This guide is intended to serve as a foundational resource for researchers seeking to evaluate its potential efficacy for the protection of various metal substrates, including steel, copper, and aluminum.

Part 1: Theoretical Foundation for Ammelide as a Corrosion Inhibitor

Corrosion, the electrochemical degradation of a material due to its reaction with the environment, poses a significant challenge across numerous industries.[1] The use of organic inhibitors is a primary strategy to mitigate this process.[2][3] These inhibitors typically function by adsorbing onto the metal surface to form a protective barrier, thereby impeding the anodic and/or cathodic reactions that drive corrosion.[4][5][6]

Ammelide (6-amino-1,3,5-triazine-2,4(1H,3H)-dione) is a triazine derivative possessing a chemical structure that suggests its potential as an effective corrosion inhibitor.[7][8] The molecule contains several key features that are characteristic of efficient organic inhibitors:

-

Heteroatoms: The presence of multiple nitrogen and oxygen atoms in the ammelide structure provides active sites for coordination with metal surfaces. These heteroatoms possess lone pairs of electrons that can be shared with the vacant d-orbitals of metals like iron, copper, and aluminum, leading to the formation of a stable, protective film.[4][9][10]

-

Molecular Structure: The planar nature of the triazine ring may facilitate effective surface coverage, while the presence of amino (-NH2) and hydroxyl (-OH) functional groups can further enhance its adsorption characteristics.[8]

The proposed inhibitory action of ammelide is predicated on its ability to adsorb onto the metal surface through a process that may involve either physisorption, chemisorption, or a combination of both.[5][11] Physisorption is a weaker interaction based on van der Waals forces, while chemisorption involves the formation of stronger coordinate covalent bonds between the inhibitor and the metal.[11] The dominant adsorption mechanism will depend on factors such as the nature of the metal, the corrosive environment, and the concentration of the inhibitor.

Part 2: Proposed Mechanism of Action

The primary mechanism by which ammelide is hypothesized to inhibit corrosion is through the formation of an adsorbed protective film on the metal surface. This process can be visualized as follows:

-

Diffusion and Adsorption: In an aqueous corrosive medium, ammelide molecules would diffuse to the metal surface and adsorb onto it.

-

Coordination and Film Formation: The nitrogen and oxygen atoms in the ammelide molecule are expected to act as the primary centers for adsorption. These heteroatoms can donate their lone pair electrons to the vacant d-orbitals of the metal atoms, forming coordinate bonds. This interaction leads to the formation of a stable, thin film that acts as a physical barrier, isolating the metal from the corrosive environment.

-

Inhibition of Electrochemical Reactions: By blocking the active sites on the metal surface, the adsorbed ammelide film is expected to impede both the anodic dissolution of the metal and the cathodic reduction of corrosive species (e.g., H+ in acidic media or O2 in neutral media). This would classify ammelide as a mixed-type inhibitor.[2]

Caption: Proposed mechanism of ammelide as a corrosion inhibitor.

Part 3: Experimental Protocols for Evaluation

To validate the theoretical potential of ammelide as a corrosion inhibitor, a systematic experimental approach is required. The following protocols outline the key methodologies for this investigation.

Materials and Reagent Preparation

-

Metal Specimen Preparation:

-

Obtain metal coupons (e.g., mild steel, copper, aluminum) of appropriate dimensions for each experimental technique.

-

Mechanically polish the coupons using a series of silicon carbide papers of decreasing grit size, followed by polishing with a fine diamond paste to achieve a mirror finish.

-

Degrease the polished coupons with acetone, rinse with deionized water, and dry in a stream of warm air.

-

Store the prepared coupons in a desiccator prior to use.[1]

-

-

Corrosive Solution Preparation:

-

Prepare the desired corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution) using analytical grade reagents and deionized water.

-

-

Inhibitor Solution Preparation:

-

Prepare a stock solution of ammelide in the corrosive medium.

-

Prepare a series of test solutions with varying concentrations of ammelide by diluting the stock solution.

-

Electrochemical Measurements

Electrochemical techniques are essential for determining the inhibition efficiency and understanding the mechanism of action.[9] A standard three-electrode cell setup, consisting of the prepared metal coupon as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode, should be used.

Caption: Workflow for electrochemical evaluation of ammelide.

3.2.1 Potentiodynamic Polarization (PDP)

-

Immerse the three-electrode setup in the test solution (with and without ammelide) and allow the open-circuit potential (OCP) to stabilize.

-

Apply a potential scan from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

-

Record the resulting current density as a function of the applied potential.

-

Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel slopes.

-

Calculate the inhibition efficiency (IE%) using the following equation:

-

IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] * 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of ammelide, respectively.[12]

-

3.2.2 Electrochemical Impedance Spectroscopy (EIS)

-

After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz).

-

Record the impedance data and present it as Nyquist and Bode plots.

-

Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

-

Calculate the inhibition efficiency (IE%) using the following equation:

-

IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100 where Rct(blank) and Rct(inh) are the charge transfer resistances in the absence and presence of ammelide, respectively.[13]

-

Surface Analysis Techniques

Surface analysis provides direct evidence of the formation of a protective film.

3.3.1 Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX)

-

Immerse metal coupons in the corrosive solution with and without the optimal concentration of ammelide for a specified period.

-

Gently rinse the coupons with deionized water and dry them.

-

Analyze the surface morphology of the coupons using SEM.

-

Use EDX to determine the elemental composition of the surface, looking for the presence of nitrogen and carbon from the adsorbed ammelide.[1][14]

3.3.2 X-ray Photoelectron Spectroscopy (XPS)

-

Prepare samples as for SEM analysis.

-

Perform XPS analysis on the surface to determine the chemical states of the elements present in the adsorbed film.

-

This can provide evidence of the coordination between the nitrogen and oxygen atoms of ammelide and the metal atoms.[6][12][15][16]

3.3.3 Fourier-Transform Infrared Spectroscopy (FTIR)

-

Obtain FTIR spectra of pure ammelide and the film formed on the metal surface after immersion in the inhibited solution.

-

Compare the spectra to identify shifts in the characteristic vibrational bands of the functional groups (-NH2, -C=O, C-N) of ammelide upon adsorption, which can indicate the mode of bonding to the metal surface.[2][3][17][18]

Part 4: Data Analysis and Interpretation

A comprehensive analysis of the data obtained from the experimental protocols is crucial for a complete understanding of ammelide's inhibition properties.

Adsorption Isotherm Modeling

To understand the adsorption behavior of ammelide on the metal surface, the experimental data can be fitted to various adsorption isotherms. The Langmuir adsorption isotherm is commonly used for this purpose and is represented by the equation:

-

C / θ = 1 / Kads + C

where C is the inhibitor concentration, θ is the surface coverage (θ = IE% / 100), and Kads is the adsorption equilibrium constant.[19][20][21][22] A linear plot of C/θ versus C suggests that the adsorption of ammelide follows the Langmuir isotherm.

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data that should be obtained from the experimental investigations.

| Ammelide Conc. (mM) | icorr (μA/cm²) (from PDP) | IE% (from PDP) | Rct (Ω cm²) (from EIS) | IE% (from EIS) |

| 0 (Blank) | ||||

| Conc. 1 | ||||

| Conc. 2 | ||||

| Conc. 3 | ||||

| Conc. 4 |

Part 5: Theoretical Quantum Chemical Studies

Quantum chemical calculations, using Density Functional Theory (DFT), can provide theoretical insights into the inhibitor-metal interaction and support experimental findings.

-

Molecular Geometry Optimization: Optimize the molecular structure of ammelide.

-

Calculation of Quantum Chemical Parameters: Calculate key electronic properties such as:

-

EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule.

-

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule.

-

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity and potentially better inhibition efficiency.

-

Dipole Moment (μ): Provides information about the polarity of the molecule.

-

These theoretical parameters can be correlated with the experimentally determined inhibition efficiencies to provide a more profound understanding of the inhibition mechanism at the molecular level.

By following this comprehensive guide, researchers can systematically investigate the potential of ammelide as a corrosion inhibitor, elucidate its mechanism of action, and contribute valuable knowledge to the field of corrosion science.

References

-

[No Author]. (n.d.). On the use of the Langmuir and other adsorption isotherms in corrosion inhibition | Request PDF. ResearchGate. Retrieved from [Link]

-

[No Author]. (n.d.). Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evaluations. MDPI. Retrieved from [Link]

-

[No Author]. (n.d.). Experimental and theoretical insights into copper corrosion inhibition by protonated amino-acids. RSC Publishing. Retrieved from [Link]

-

[No Author]. (n.d.). (PDF) Adsorption Isotherm Modeling in Corrosion Inhibition Studies. ResearchGate. Retrieved from [Link]

-

[No Author]. (n.d.). Copper Corrosion Inhibitors. A review. International Journal of Electrochemical Science. Retrieved from [Link]

-

[No Author]. (n.d.). Ammelide | C3H4N4O2 | CID 12584. PubChem. Retrieved from [Link]

-

[No Author]. (n.d.). Ammelide. Wikipedia. Retrieved from [Link]

- [No Author]. (2022). Inhibition mechanism of mild steel corrosion in acidic media by some amine compounds. Benha Journal of Applied Sciences, 7(4).

-